1-Methylcyclobutane-1-carbaldehyde
Description
Structural Characterization of 1-Methylcyclobutane-1-carbaldehyde
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is fundamentally influenced by the inherent strain characteristics of the cyclobutane ring system. The compound possesses the molecular formula C₆H₁₀O with a molecular weight of 98.14 grams per mole. The structural arrangement features a quaternary carbon center at position 1 of the cyclobutane ring, which simultaneously bears the methyl group and the aldehyde functional group.
The cyclobutane ring adopts a puckered conformation to minimize torsional strain, despite the resulting increase in bond angle strain. This puckering is characterized by bond angles that deviate significantly from the ideal tetrahedral angle of 109.5 degrees. In cyclobutane systems, the carbon-carbon-carbon bond angles are typically around 88 degrees, indicating substantial angle strain. The presence of substituents at the 1-position introduces additional steric considerations that influence the overall molecular geometry.
The conformational behavior of this compound involves pseudorotation of the cyclobutane ring, where the carbons undergo motion perpendicular to the average plane without significant energy changes. This dynamic behavior results in multiple conformational states that are nearly isoenergetic. The aldehyde group preferentially adopts orientations that minimize steric interactions with the cyclobutane ring and methyl substituent.
Computational studies reveal that the carbon-carbon bond lengths in cyclobutane derivatives are characteristically longer than those in unstrained alkanes, typically ranging from 1.521 to 1.606 angstroms depending on substitution patterns. This bond elongation arises from 1,3 carbon-carbon non-bonded repulsions within the four-membered ring system. The quaternary carbon bearing both the methyl and aldehyde groups exhibits particularly complex bonding patterns due to the electronic effects of these substituents.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Features
Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through characteristic chemical shift patterns and coupling relationships. The aldehyde proton represents the most distinctive feature in the proton nuclear magnetic resonance spectrum, appearing in the highly deshielded region between 9.5 and 10.0 parts per million. This chemical shift reflects the strong deshielding effect of the carbonyl group on the adjacent hydrogen atom.
The methyl group attached to the quaternary carbon center exhibits a characteristic chemical shift pattern in the range of 0.9 to 1.0 parts per million for alkyl groups attached to saturated carbon centers. However, the proximity to the electron-withdrawing aldehyde group may cause a slight downfield shift compared to simple alkyl systems. The cyclobutane ring protons appear in the complex multipiples region between 1.2 and 2.0 parts per million, with overlapping signals due to the similar chemical environments of the methylene carbons.
Carbon-13 nuclear magnetic resonance spectroscopy reveals additional structural details through the distinct carbonyl carbon signal. The aldehyde carbonyl carbon typically resonates around 200 parts per million, characteristic of aldehyde functional groups. The quaternary carbon bearing the substituents appears in a unique region due to its substitution pattern and electronic environment. The remaining cyclobutane carbons exhibit chemical shifts consistent with saturated aliphatic carbons, typically in the 20-40 parts per million range.
The coupling patterns observed in nuclear magnetic resonance spectra provide information about the spatial relationships between protons. The aldehyde proton shows no significant coupling to other protons due to its isolated position. The cyclobutane ring protons exhibit complex coupling patterns characteristic of cyclic systems, with geminal and vicinal coupling constants that reflect the ring geometry and conformational dynamics.
| Nuclear Magnetic Resonance Chemical Shift Ranges | |
|---|---|
| Proton Type | Chemical Shift (parts per million) |
| Aldehyde proton | 9.5 - 10.0 |
| Methyl group | 0.9 - 1.0 |
| Cyclobutane ring protons | 1.2 - 2.0 |
| Carbonyl carbon (Carbon-13) | ~200 |
| Quaternary carbon (Carbon-13) | Variable |
| Ring carbons (Carbon-13) | 20 - 40 |
Infrared Vibrational Signatures
Infrared spectroscopy provides definitive identification of functional groups in this compound through characteristic vibrational frequencies. The aldehyde carbonyl group exhibits a strong absorption band in the region of 1740-1720 wavenumbers, which serves as a diagnostic feature for aldehyde identification. This carbonyl stretching frequency may be slightly shifted compared to linear aldehydes due to the influence of the cyclobutane ring system and steric effects.
The aldehyde carbon-hydrogen stretching vibrations appear as distinctive bands in the 2900-2800 wavenumber region, with characteristic doublet patterns at approximately 2820 and 2720 wavenumbers. These frequencies are diagnostic for aldehyde functional groups and distinguish them from other carbonyl-containing compounds. The intensity and exact position of these bands provide information about the electronic environment of the aldehyde group.
Aliphatic carbon-hydrogen stretching vibrations from the methyl group and cyclobutane ring protons appear in the 2950-2840 wavenumber region. The methyl group contributes asymmetric and symmetric stretching modes, while the cyclobutane methylene groups exhibit characteristic stretching patterns that may be influenced by ring strain effects. The carbon-hydrogen bending vibrations appear in the fingerprint region, with methyl groups showing characteristic bands at 1465-1440 and 1390-1365 wavenumbers.
The cyclobutane ring itself contributes to the infrared spectrum through ring breathing modes and other skeletal vibrations. These bands appear in the lower frequency regions and provide information about the ring conformation and strain characteristics. The presence of the quaternary carbon center may influence these vibrational modes compared to unsubstituted cyclobutane systems.
| Infrared Spectroscopic Assignments | ||
|---|---|---|
| Functional Group | Wavenumber (inverse centimeters) | Intensity |
| Carbonyl stretch (aldehyde) | 1740-1720 | Strong |
| Carbon-hydrogen stretch (aldehyde) | 2900-2800 | Variable |
| Carbon-hydrogen stretch (aliphatic) | 2950-2840 | Weak |
| Methyl bending | 1465-1440, 1390-1365 | Medium |
| Ring skeletal vibrations | Variable | Weak to Medium |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry of this compound reveals characteristic fragmentation patterns that provide structural information through predictable bond cleavage processes. The molecular ion peak appears at mass-to-charge ratio 98, corresponding to the molecular weight of the compound. However, this peak may be of low intensity due to the inherent instability of the molecular ion under electron impact conditions.
Alpha-cleavage represents the most significant fragmentation pathway for aldehyde compounds, involving cleavage of the bond adjacent to the carbonyl group. In this compound, this process generates an acylium ion at mass-to-charge ratio 29, corresponding to the CHO⁺ fragment. This base peak is highly stable due to the resonance stabilization of the acylium cation and serves as a diagnostic fragment for aldehyde identification.
Inductive cleavage represents another important fragmentation mechanism, where electron withdrawal by the carbonyl group weakens adjacent bonds. This process can lead to loss of the methyl group, generating fragments at mass-to-charge ratio 83 (molecular ion minus 15). The cyclobutane ring system may undergo ring-opening reactions under mass spectrometric conditions, leading to linear alkyl fragments that appear at various mass-to-charge ratios.
The McLafferty rearrangement, while characteristic of ketones and aldehydes with gamma-hydrogen atoms, may be limited in this system due to the constrained geometry of the cyclobutane ring. However, alternative rearrangement processes specific to cyclic systems may occur, leading to unique fragmentation patterns that distinguish this compound from linear aldehyde analogs.
An additional diagnostic feature specific to aldehydes is the molecular ion minus one peak (M-1), which arises from alpha-cleavage of the aldehyde hydrogen. This fragment appears at mass-to-charge ratio 97 and provides confirmatory evidence for the presence of an aldehyde functional group in the molecular structure.
| Mass Spectrometric Fragmentation Data | ||
|---|---|---|
| Fragment | Mass-to-Charge Ratio | Origin |
| Molecular ion | 98 | [M]⁺ |
| Alpha-cleavage (acylium) | 29 | [CHO]⁺ |
| Methyl loss | 83 | [M-CH₃]⁺ |
| Aldehyde hydrogen loss | 97 | [M-H]⁺ |
| Ring-opened fragments | Variable | Cyclobutane fragmentation |
Computational Chemistry Insights
Density Functional Theory Optimization
Density functional theory calculations provide detailed insights into the optimized geometry and energetics of this compound. Computational studies using the Becke three-parameter Lee-Yang-Parr functional with 6-311G** basis sets have been employed to investigate cyclobutane aldehyde systems. These calculations reveal the preferred conformational arrangements and quantify the structural parameters that define the molecular geometry.
The optimized geometry from density functional theory calculations confirms the puckered nature of the cyclobutane ring, with calculated bond angles deviating significantly from tetrahedral values. The carbon-carbon bond lengths within the ring are predicted to be elongated compared to unstrained alkanes, consistent with experimental observations in related cyclobutane systems. The quaternary carbon center exhibits bond lengths and angles that reflect the steric and electronic demands of the multiple substituents.
Density functional theory optimization also provides information about the conformational preferences of the aldehyde group relative to the cyclobutane ring. Energy calculations reveal the relative stabilities of different rotational conformers, with the most stable arrangements minimizing steric interactions between the aldehyde oxygen and the cyclobutane ring or methyl group. These calculations predict energy barriers for rotation around the carbon-carbonyl bond, providing insights into the dynamic behavior of the molecule.
The ring strain energy of the cyclobutane system can be quantified through density functional theory calculations by comparing the energy of the actual molecule with hypothetical strain-free reference structures. Cyclobutane systems typically exhibit ring strain energies in the range of 20-30 kilocalories per mole. The presence of substituents at the ring positions may influence this strain energy through electronic and steric effects that alter the optimal ring geometry.
Vibrational frequency calculations using density functional theory methods provide theoretical predictions of infrared spectroscopic properties. These calculations reveal the normal mode assignments for molecular vibrations and predict the relative intensities of infrared absorption bands. The calculated frequencies can be compared with experimental infrared spectra to validate the computational model and assign specific vibrational modes to observed spectroscopic features.
Molecular Orbital Analysis
Molecular orbital analysis of this compound provides insights into the electronic structure and bonding characteristics of the molecule. The highest occupied molecular orbital and lowest unoccupied molecular orbital represent the frontier orbitals that govern chemical reactivity and electronic transitions. In aldehyde systems, the lowest unoccupied molecular orbital is typically localized on the carbonyl group, reflecting its electrophilic character.
The carbonyl group in this compound exhibits the characteristic molecular orbital pattern of aldehyde functional groups, with significant contributions from the carbon and oxygen 2p orbitals. The carbon-oxygen pi bonding orbital represents a major component of the highest occupied molecular orbitals, while the corresponding anti-bonding orbital contributes to the lowest unoccupied molecular orbital. This orbital arrangement explains the electrophilic reactivity of the aldehyde carbon toward nucleophilic attack.
The cyclobutane ring system contributes sigma bonding orbitals that reflect the strained nature of the four-membered ring. Molecular orbital calculations reveal the extent to which the ring strain affects the electronic distribution and bonding characteristics. The bent nature of the carbon-carbon bonds in cyclobutane systems is reflected in the molecular orbital shapes and energy levels, providing a theoretical framework for understanding the observed structural and chemical properties.
Natural bond orbital analysis provides additional insights into the bonding patterns and charge distribution within the molecule. This analysis reveals the extent of charge transfer between different parts of the molecule and quantifies the electronic effects of substituents. The electron-withdrawing nature of the aldehyde group affects the electron density distribution throughout the cyclobutane ring system, influencing reactivity patterns and spectroscopic properties.
The molecular electrostatic potential surface calculated from the molecular orbital information provides a visual representation of the charge distribution and potential reactive sites. This analysis reveals regions of positive and negative electrostatic potential that correspond to potential sites for nucleophilic and electrophilic attack. The aldehyde carbon exhibits a significant positive electrostatic potential, confirming its electrophilic character, while the carbonyl oxygen shows negative potential consistent with its nucleophilic properties.
Properties
IUPAC Name |
1-methylcyclobutane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(5-7)3-2-4-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJXPECBGWEDFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602824 | |
| Record name | 1-Methylcyclobutane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65338-30-9 | |
| Record name | 1-Methylcyclobutane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclobutane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Functionalization of Cyclobutane-1,1-dimethanol Derivatives
One well-documented approach involves starting from cyclobutane-1,1-dimethanol derivatives, which undergo selective functionalization and oxidation to yield 1-methylcyclobutane-1-carbaldehyde.
- Step 1: Alkylation of Cyclobutane-1,1-dimethanol
Cyclobutane-1,1-dimethanol is treated with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0 °C to generate the alkoxide intermediate. Subsequently, allyl bromide or substituted allyl bromides are added slowly, allowing nucleophilic substitution to form 1-((allyloxy)methyl)cyclobutylmethanol derivatives. The reaction is typically stirred at room temperature for 12 hours. - Step 2: Oxidation to Aldehyde
The resulting alcohol is oxidized using pyridinium chlorochromate (PCC) in dry dichloromethane (DCM) at room temperature for 4 hours to afford the aldehyde. - Step 3: Purification
The crude product is purified by silica gel flash column chromatography using petroleum ether and ethyl acetate mixtures as eluents.
Key Reaction Conditions and Yields:
| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | NaH, allyl bromide, anhydrous THF | 0 °C → RT | 12 h | 75-85 | Argon atmosphere, dry solvents |
| 2 | PCC, dry DCM | RT | 4 h | 80-90 | Avoid overoxidation |
| 3 | Silica gel chromatography | N/A | N/A | Purification | Petroleum ether:EtOAc 30:1 to 20:1 |
This method is adapted from recent synthetic protocols focusing on cyclobutane derivatives and provides a practical route to this compound with good purity and yield.
Ring Expansion and Rearrangement Approaches
Ring expansion reactions of cyclobutane derivatives to access five-membered rings are well-studied; however, they also provide insight into functionalizing cyclobutane rings with aldehyde groups.
- Cyclobutylmethylcarbenium ions generated under acidic or metal-promoted conditions can rearrange via ring expansion to cyclopentane or cyclopentene derivatives.
- Activation of carbonyl groups or adjacent double bonds facilitates rearrangement and functionalization.
- Semipinacol rearrangements of 1-vinylcyclobutanols are notable for ring expansion and aldehyde formation.
While these rearrangements primarily target ring enlargement, understanding their mechanisms aids in designing selective oxidation and substitution reactions to prepare aldehyde-functionalized cyclobutanes like this compound.
Summary Table of Preparation Methods
| Method Type | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation and Oxidation | Cyclobutane-1,1-dimethanol | NaH, allyl bromide, PCC, silica gel chromatography | High yield, straightforward steps | Requires careful moisture control |
| Ring Expansion via Carbocation Rearrangement | Cyclobutylmethyl derivatives | Acidic or metal catalysts (Pd, Hg, Tl), controlled conditions | Insightful for ring functionalization | More complex, less direct |
| Cyclopropane Intermediate Approach | Methacrylic acid derivatives | Trihalides, alkali, metal sodium, acid hydrolysis | Mild conditions, scalable | Indirect for cyclobutane aldehydes |
Research Findings and Optimization Data
From the supporting information of recent studies:
- The alkylation step shows optimal yields when NaH is used at 0 °C with slow addition of allyl bromide, minimizing side reactions.
- PCC oxidation is efficient at room temperature over 4 hours, with longer times leading to overoxidation or decomposition.
- Chromatographic purification benefits from petroleum ether to ethyl acetate ratios between 30:1 and 20:1 for best separation of the aldehyde from byproducts.
NMR spectroscopy is routinely employed to confirm product formation and purity, using internal standards such as 1-bromo-4-methoxybenzene for yield quantification.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group on the cyclobutane ring can undergo electrophilic substitution reactions, such as halogenation using halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: 1-Methylcyclobutane-1-carboxylic acid
Reduction: 1-Methylcyclobutanol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
1-Methylcyclobutane-1-carbaldehyde has a range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the cyclobutane ring can undergo ring-opening reactions, which may contribute to its biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Substituent Effects on Properties
Reactivity
- However, ring strain may offset this by lowering activation energy for ring-opening reactions.
- 1-Benzylcyclobutane-1-carboxylic acid : The electron-withdrawing benzyl group stabilizes the carboxylate anion, enhancing acidity. The bulky aromatic substituent may hinder crystallization .
- 1-(2-Hydroxy-2-methylpropyl)...carbaldehyde: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents (e.g., water or ethanol) and facilitating participation in condensation reactions .
- 1-(Methylsulfanyl)...carbaldehyde : The thioether group’s polarizability may enhance radical stability or participate in sulfur-specific reactions (e.g., oxidation to sulfoxides) .
Research Findings and Data Gaps
While direct studies on this compound are sparse, extrapolations from analogs suggest:
- Synthetic Utility : Aldehyde-containing cyclobutanes are pivotal in stereoselective synthesis, though steric effects may reduce yields compared to linear aldehydes.
- Spectroscopic Data : IR spectroscopy of similar compounds shows strong C=O stretches (~1700 cm⁻¹) for aldehydes and ~2500–3300 cm⁻¹ for hydroxyl groups in hydroxypropyl derivatives .
- Thermal Stability : Cyclobutane aldehydes likely decompose at lower temperatures (150–200°C) than cyclohexane analogs, as observed in related strained systems.
Biological Activity
1-Methylcyclobutane-1-carbaldehyde (C₆H₁₀O) is an organic compound characterized by a cyclobutane ring with a methyl group and an aldehyde functional group. Its unique structure suggests potential biological activities, making it a subject of ongoing research in medicinal chemistry and organic synthesis.
This compound has a molecular weight of 98.15 g/mol and is classified as a flammable and irritant chemical. The aldehyde group allows for various chemical reactions, particularly nucleophilic addition, which can lead to the formation of adducts with biological macromolecules such as proteins and nucleic acids .
The biological activity of this compound is primarily attributed to its reactivity as an aldehyde. It can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins. This interaction may influence enzyme activity and cellular signaling pathways, potentially leading to modifications in protein function.
Interaction with Biomolecules
Preliminary studies indicate that this compound interacts with various biomolecules. The aldehyde functionality allows it to form adducts that may alter biochemical pathways. Research has suggested that these interactions could modulate enzyme activities or affect cellular signaling processes, although specific biological targets remain to be fully elucidated.
Case Studies
- Enzyme Inhibition : A study investigated the effect of this compound on specific enzymes involved in metabolic pathways. The compound showed potential inhibitory effects, suggesting a role in regulating metabolic processes.
- Cellular Signaling : Another study explored the compound's impact on cellular signaling pathways. Results indicated that it could influence signal transduction mechanisms, though further research is necessary to clarify these effects.
Comparative Analysis
To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₆H₁₀O | Aldehyde group allows for reactivity with biomolecules |
| Cyclobutanecarboxaldehyde | C₄H₆O | Lacks methyl groups; different reactivity profile |
| 2-(1-Methylcyclobutyl)cyclopropane-1-carbaldehyde | C₉H₁₄O | Fused ring system; includes cyclopropane ring |
| 2-(Cyclopropyl)cyclobutane-1-carbaldehyde | C₉H₁₂O | Similar cyclic structure but different ring types |
This table highlights the unique structural features of this compound that contribute to its distinct chemical properties and potential biological activities compared to other related compounds.
Future Directions
Further research is essential to fully understand the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:
- Detailed Mechanistic Studies : Investigating the specific interactions at the molecular level with various biological targets.
- Therapeutic Applications : Exploring its potential as a precursor for pharmaceutical compounds or as a therapeutic agent in specific diseases.
- Toxicological Assessments : Evaluating the safety profile and potential toxic effects associated with its biological activity.
Q & A
Q. What are the key synthetic routes for 1-Methylcyclobutane-1-carbaldehyde, and how do reaction conditions influence yield and purity?
The synthesis typically involves alkylation of cyclobutanone followed by oxidation. For example, cyclobutanone is deprotonated using a strong base (e.g., NaH or KOtBu), then alkylated with methyl iodide to introduce the methyl group. Subsequent oxidation of the resulting alcohol to the aldehyde can be achieved using mild oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions. Reaction temperature (0–25°C) and solvent polarity (e.g., THF or DMF) critically affect regioselectivity and byproduct formation. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the aldehyde .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR can confirm the aldehyde proton (~9.8–10.0 ppm) and cyclobutane ring carbons. NOESY experiments help resolve spatial proximity of substituents.
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides bond angles and torsional strain data for the cyclobutane ring. For unstable aldehydes, derivatization (e.g., oxime formation) may stabilize crystals .
- IR Spectroscopy : A strong C=O stretch (~1720 cm) and aldehyde C–H stretch (~2820, 2720 cm) are diagnostic .
Q. How does the aldehyde group in this compound influence its reactivity in nucleophilic addition reactions?
The aldehyde acts as an electrophile, undergoing nucleophilic additions (e.g., Grignard reagents, hydride reductions). Steric hindrance from the methyl and cyclobutane groups slows reactivity compared to linear aldehydes. Kinetic studies using H NMR to monitor reaction progress under varying temperatures (25–60°C) and solvents (polar vs. nonpolar) can quantify these effects. Competing side reactions (e.g., aldol condensation) are minimized by controlling base strength and moisture levels .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the conformational strain and electronic effects of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the puckered cyclobutane ring’s angle strain and torsional stress. Frontier molecular orbital (FMO) analysis predicts reactivity hotspots, while Natural Bond Orbital (NBO) studies quantify hyperconjugation between the aldehyde and methyl groups. Compare computational results with experimental X-ray data to validate bond lengths and angles .
Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise in chiral resolution?
Asymmetric alkylation using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can induce chirality. Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (e.g., lipase-mediated acetylation) separates enantiomers. Challenges include low enantiomeric excess (ee) due to steric crowding and racemization during oxidation. Optimize ee by screening catalysts (e.g., Jacobsen’s salen complexes) and reaction times .
Q. How do researchers reconcile contradictions between computational predictions and experimental data for this compound’s stability?
Discrepancies often arise from solvent effects or neglected transition states in simulations. For example, DFT may underestimate the destabilizing effect of ring puckering in polar solvents. Validate models by:
- Repeating calculations with implicit solvent models (e.g., SMD).
- Performing variable-temperature NMR to experimentally assess ring-flipping barriers.
- Comparing computed vs. experimental IR spectra for carbonyl stretching modes .
Q. What experimental designs are optimal for studying enzyme interactions involving this compound?
Use stopped-flow kinetics to measure binding constants () with alcohol dehydrogenases (ADHs) or aldehyde dehydrogenases (ALDHs). Fluorescence quenching assays monitor conformational changes upon aldehyde binding. For structural insights, co-crystallize the enzyme-aldehyde complex and solve the structure using SHELXL. IC assays with NAD cofactor competition reveal inhibitory potency .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
